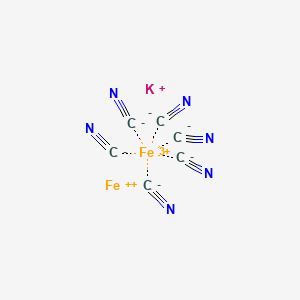
Acetoacetic acid, lithium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium acetoacetate can be synthesized through the reaction of acetoacetic acid with lithium hydroxide. The reaction typically occurs in an aqueous medium and involves the neutralization of acetoacetic acid by lithium hydroxide to form lithium acetoacetate and water:
CH3COCH2COOH+LiOH→CH3COCH2COOLi+H2O
Industrial Production Methods
Industrial production methods for lithium acetoacetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form acetoacetate derivatives.
Reduction: It can be reduced to form 3-hydroxybutyrate.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with lithium acetoacetate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving lithium acetoacetate include acetoacetate derivatives, 3-hydroxybutyrate, and various substituted compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Lithium acetoacetate has a wide range of scientific research applications, including:
Chemistry: Used as a standard for measuring acetoacetic acid in biological samples.
Biology: Studied for its effects on cell growth and metabolism.
Medicine: Investigated for its potential anticancer effects, particularly in the context of ketogenic diets.
Industry: Used in the preparation of other chemical compounds, such as sodium acetoacetate
Mécanisme D'action
The mechanism by which lithium acetoacetate exerts its effects involves the lithium ion, which has pleiotropic effects on cell growth and signaling. Studies have shown that lithium ions can impact cell proliferation, either positively or negatively, depending on the cell type and concentration used. The effects of lithium acetoacetate are often similar to those of lithium chloride, indicating that the lithium ion plays a significant role in its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium acetoacetate: Similar in structure but contains sodium instead of lithium.
Potassium acetoacetate: Similar in structure but contains potassium instead of lithium.
Calcium acetoacetate: Similar in structure but contains calcium instead of lithium.
Uniqueness
Lithium acetoacetate is unique due to the presence of the lithium ion, which imparts specific biological and chemical properties that are not observed with other metal acetoacetates. The lithium ion’s effects on cell growth and signaling make lithium acetoacetate particularly interesting for research in biology and medicine .
Propriétés
Formule moléculaire |
C4H6LiO3 |
|---|---|
Poids moléculaire |
109.1 g/mol |
InChI |
InChI=1S/C4H6O3.Li/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
Clé InChI |
SLRSKBZAVIUWGU-UHFFFAOYSA-N |
SMILES canonique |
[Li].CC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12057096.png)



![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)


![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12057161.png)
![benzyl N-[(2S)-1-(benzotriazol-1-yl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12057164.png)
![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)


![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12057181.png)

